3-Acetamido-4-fluorobenzene-1-sulfonyl chloride
Overview
Description
3-Acetamido-4-fluorobenzene-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C8H7ClFNO3S. It is known for its applications in various fields such as pharmaceuticals, agrochemicals, and dyes. The compound’s unique structure, which includes an acetamido group, a fluorine atom, and a sulfonyl chloride group, makes it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 3-acetamido-4-fluorobenzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction is usually performed at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to prevent hydrolysis.
Catalysts: Base catalysts like pyridine or triethylamine are often employed to facilitate the substitution reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Acetamido-4-fluorobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is employed in the development of herbicides and pesticides.
Dyes: It serves as a precursor in the synthesis of dyes and pigments.
Biological Studies: The compound is used in the study of enzyme inhibitors and as a labeling reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These derivatives can then interact with biological targets, such as enzymes, to exert their effects .
Comparison with Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of an acetamido group.
4-Acetamido-3-fluorobenzene-1-sulfonyl chloride: Similar in structure but with a different positional isomerism.
Uniqueness: 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both an acetamido group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-acetamido-4-fluorobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-4-6(15(9,13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHTYCODTAPJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160233-26-1 | |
Record name | 3-acetamido-4-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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